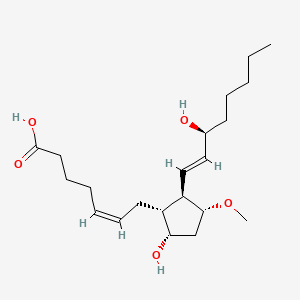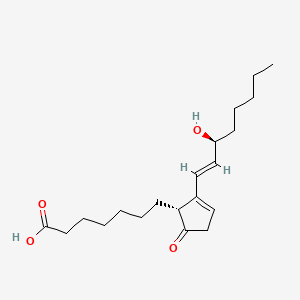![molecular formula C18H30O6 B1235552 (Z)-5-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(8-hydroxy-3-oxooctyl)cyclopentyl]pent-3-enoic acid CAS No. 34069-62-0](/img/structure/B1235552.png)
(Z)-5-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(8-hydroxy-3-oxooctyl)cyclopentyl]pent-3-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-5-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(8-hydroxy-3-oxooctyl)cyclopentyl]pent-3-enoic acid is a significant compound in the study of prostaglandin metabolism. Prostaglandins are lipid compounds derived from fatty acids and have diverse hormone-like effects in animals. They play crucial roles in various physiological processes, including inflammation, smooth muscle function, and the regulation of the reproductive system .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of prostaglandin F-main urinary metabolite typically involves the conversion of prostaglandin F2α. This process can be achieved through various chemical reactions, including oxidation and reduction steps. The synthetic route often starts with the preparation of prostaglandin F2α, followed by its conversion to the main urinary metabolite through specific enzymatic or chemical reactions .
Industrial Production Methods: Industrial production of prostaglandin F-main urinary metabolite involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of bioreactors and advanced purification techniques to isolate the desired metabolite from complex mixtures .
化学反応の分析
Types of Reactions: (Z)-5-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(8-hydroxy-3-oxooctyl)cyclopentyl]pent-3-enoic acid undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions vary depending on the substituent being introduced, but may include the use of catalysts and specific solvents.
Major Products Formed: The major products formed from these reactions include various hydroxylated and ketone derivatives of the original prostaglandin F2α structure .
科学的研究の応用
(Z)-5-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(8-hydroxy-3-oxooctyl)cyclopentyl]pent-3-enoic acid has numerous applications in scientific research:
Chemistry: Used as a reference compound in the study of prostaglandin biosynthesis and metabolism.
Biology: Investigated for its role in cellular signaling and regulation of physiological processes.
Medicine: Explored as a biomarker for various diseases, including inflammatory conditions and reproductive health disorders.
作用機序
The mechanism of action of prostaglandin F-main urinary metabolite involves its interaction with specific prostaglandin receptors. These receptors are part of the G-protein-coupled receptor family and mediate various cellular responses, including inflammation, smooth muscle contraction, and regulation of blood flow. The metabolite’s effects are primarily exerted through the activation of these receptors and subsequent signaling pathways .
類似化合物との比較
Prostaglandin E2: Another major prostaglandin with similar physiological roles but different receptor interactions.
Prostaglandin D2: Involved in allergic reactions and inflammation.
Thromboxane A2: Plays a role in platelet aggregation and vasoconstriction.
Uniqueness: (Z)-5-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(8-hydroxy-3-oxooctyl)cyclopentyl]pent-3-enoic acid is unique in its specific metabolic pathway and its role as a biomarker for certain physiological and pathological conditions. Its distinct receptor interactions and metabolic stability make it a valuable compound for research and therapeutic applications .
特性
CAS番号 |
34069-62-0 |
|---|---|
分子式 |
C18H30O6 |
分子量 |
342.4 g/mol |
IUPAC名 |
(Z)-5-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(8-hydroxy-3-oxooctyl)cyclopentyl]pent-3-enoic acid |
InChI |
InChI=1S/C18H30O6/c19-11-5-1-2-6-13(20)9-10-15-14(16(21)12-17(15)22)7-3-4-8-18(23)24/h3-4,14-17,19,21-22H,1-2,5-12H2,(H,23,24)/b4-3-/t14-,15-,16+,17-/m1/s1 |
InChIキー |
MBJNKTSSQMIPIF-TUXBEBCXSA-N |
SMILES |
C1C(C(C(C1O)CC=CCC(=O)O)CCC(=O)CCCCCO)O |
異性体SMILES |
C1[C@H]([C@@H]([C@H]([C@H]1O)C/C=C\CC(=O)O)CCC(=O)CCCCCO)O |
正規SMILES |
C1C(C(C(C1O)CC=CCC(=O)O)CCC(=O)CCCCCO)O |
同義語 |
5 alpha,7 alpha-dihydroxy-11-ketotetranorprostane 1,16-dioic acid 5 alpha,7 alpha-dihydroxy-11-ketotetranorprostane-1,16-dioic acid 5,7-dihydroxy-11-keto-tetranorprosta-1,16-dioic acid 5,7-DKPDA 9 alpha,11 alpha-dihydroxy-15-oxo-2,3,4,5,20-pentanor-19-carboxyprostanoic acid 9,11-dihydroxy-15-oxo-2,3,4,5,20-pentanor-19-carboxyprostanoic acid 9,11-DPPCPA 9alpha, 11alpha-dihydroxy-15-oxo-2,3,4,5,20-pentanor-19-carboxyprostanoic acid PGF-M PGF-main urinary metabolite PGF-MUM PGF2alpha UM prostaglandin F-M prostaglandin F-main urinary metabolite prostaglandin F2alpha urinary metabolite |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![methyl (E)-4-fluoro-7-[(1R,2R,3R)-3-hydroxy-2-[(E,4S)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]hept-4-enoate](/img/structure/B1235478.png)
![3-[(Z)-(1-Methyl-5-nitroimidazol-2-yl)methylideneamino]-5-(morpholin-4-ylmethyl)-1,3-oxazolidin-2-one;hydrochloride](/img/structure/B1235479.png)



![1-(2-furanylmethyl)-3-(3-methoxyphenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B1235486.png)
![5H-Thiazolo[2,3-b]quinazolin-3(2H)-one](/img/structure/B1235487.png)
![4-Nitro[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole-1,6-diium-1,6-diolate](/img/structure/B1235488.png)


